molecular formula C19H18N2O4 B13007691 3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid

3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid

Cat. No.: B13007691
M. Wt: 338.4 g/mol
InChI Key: GTMWZZBAUINJPT-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylimidazo-pyridinyl group, and an acrylic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo-Pyridinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo-pyridinyl core.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Acrylic Acid Moiety: The final step involves the addition of the acrylic acid group, which can be achieved through a Michael addition or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,4-Dimethoxyphenyl)-imidazo-[1,2-a]pyridin-3-yl]acrylic acid
  • 3-[2-(3,4-Dimethoxyphenyl)-7-ethylimidazo-[1,2-a]pyridin-3-yl]acrylic acid

Uniqueness

3-[2-(3,4-Dimethoxyphenyl)-7-methylimidazo-[1,2-a]pyridin-3-yl]acrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

(E)-3-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C19H18N2O4/c1-12-8-9-21-14(5-7-18(22)23)19(20-17(21)10-12)13-4-6-15(24-2)16(11-13)25-3/h4-11H,1-3H3,(H,22,23)/b7-5+

InChI Key

GTMWZZBAUINJPT-FNORWQNLSA-N

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.